N-Hydroxyphenacetin

Description

Contextual Significance as a Key Metabolite in Xenobiotic Biotransformation

N-Hydroxyphenacetin emerges as a pivotal intermediate in the metabolic journey of phenacetin (B1679774), a compound foreign to biological systems, otherwise known as a xenobiotic. ontosight.aipopline.org The process of xenobiotic biotransformation is a defense mechanism, aiming to convert lipid-soluble compounds into more water-soluble forms for easier excretion. However, this process can sometimes lead to the formation of reactive metabolites with toxic potential. popline.org

Phenacetin, upon ingestion, undergoes several metabolic transformations, with N-hydroxylation being a crucial, albeit minor, pathway. tandfonline.comresearchgate.net This reaction, catalyzed by cytochrome P450 enzymes, introduces a hydroxyl group to the nitrogen atom of phenacetin, yielding this compound. researchgate.net While the primary metabolic route for phenacetin is O-deethylation to form paracetamol (acetaminophen), the formation of this compound is of significant toxicological interest. researchgate.netnih.gov

The significance of this compound lies in its capacity to undergo further metabolic activation. nih.gov It can be conjugated with sulfate (B86663) or glucuronic acid, forming N-O-sulfate and N-O-glucuronide conjugates, respectively. nih.govnih.gov These conjugates, particularly the sulfate form, are unstable and can rearrange to form highly reactive electrophilic species, such as the nitrenium ion. nih.govuomus.edu.iq These reactive intermediates can then covalently bind to cellular macromolecules like proteins and nucleic acids, a mechanism strongly linked to cellular damage and carcinogenicity. nih.govuomus.edu.iq

The species-specific differences in phenacetin metabolism further highlight the importance of studying this compound. For instance, hamsters have a higher capacity for N-hydroxylation of phenacetin compared to rats, which correlates with the observed species-specific toxicity and mutagenicity. aacrjournals.org

Rationale for Mechanistic and Analytical Investigations of this compound

The potential for this compound to act as a precursor to toxic reactive metabolites has driven the need for detailed mechanistic and analytical investigations. ontosight.airesearchgate.net Understanding the precise mechanisms of its formation and subsequent reactions is crucial for elucidating the pathways leading to phenacetin-induced toxicity. researchgate.net

Mechanistic investigations have focused on several key areas:

Enzymology of Formation: Identifying the specific cytochrome P450 isozymes responsible for the N-hydroxylation of phenacetin. tno.nl

Bioactivation Pathways: Characterizing the enzymatic and non-enzymatic steps involved in the conversion of this compound to its reactive forms, including the roles of sulfotransferases and glucuronyltransferases. nih.govnih.gov

Reactivity of Metabolites: Studying the chemical properties and reactivity of the electrophilic intermediates generated from this compound and their interactions with biological nucleophiles. uomus.edu.iq

Quantum Chemical Analysis: Utilizing computational methods like Density Functional Theory (DFT) to model the metabolic pathways, predict the reactivity of metabolites, and understand the energetics of the reactions. researchgate.net

Analytical investigations have been essential for the detection and quantification of this compound and its metabolites in biological samples. The inherent instability and low concentrations of this compound in vivo present significant analytical challenges. tandfonline.comnih.gov Key analytical approaches include:

Chromatographic Techniques: High-performance liquid chromatography (HPLC) has been used to isolate this compound from complex biological matrices like urine. aacrjournals.orgnih.gov

Mass Spectrometry: Mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or as tandem mass spectrometry (MS/MS), is a powerful tool for the identification and quantification of this compound and its derivatives. nih.govacs.orgnih.gov Techniques like multiple metastable peak monitoring have been developed to enhance the specificity of detection in complex samples. nih.gov

Synthesis of Standards: The chemical synthesis of this compound and its metabolites is crucial for use as reference standards in analytical methods. capes.gov.brrsc.orgacs.org

These detailed mechanistic and analytical studies have been instrumental in building a comprehensive understanding of the role of this compound in the toxicology of phenacetin. This knowledge is not only vital for assessing the risks associated with phenacetin exposure but also contributes to the broader field of drug metabolism and the prediction of adverse drug reactions for other xenobiotics. ontosight.aiontosight.ai

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₃ | nih.gov |

| Molecular Weight | 195.21 g/mol | nih.gov |

| IUPAC Name | N-(4-ethoxyphenyl)-N-hydroxyacetamide | nih.gov |

| CAS Number | 19315-64-1 | nih.gov |

| Physical Description | Crystalline solid | nih.gov |

| Melting Point | 103-105 °C | Not explicitly found in search results |

| Solubility | Log10 of Water solubility in mol/l (log10WS) | chemeo.com |

| Octanol/Water Partition Coefficient (logPoct/wat) | 1.1 | nih.gov |

Research Findings on this compound Metabolism

| Organism | Key Findings | References |

| Rat | This compound is a urinary metabolite of phenacetin. nih.gov Isolated rat hepatocytes rapidly metabolize this compound to its conjugates, paracetamol, phenacetin, and phenetidine. nih.gov | nih.govnih.gov |

| Hamster | Exhibits a higher rate of N-hydroxylation of phenacetin compared to rats, leading to species-specific mutagenicity. aacrjournals.org this compound O-glucuronide is identified as a promutagen in hamster urine. aacrjournals.org | aacrjournals.org |

| Human | This compound is a known human metabolite of phenacetin. tandfonline.comnih.gov Following an oral dose of phenacetin, a small percentage is excreted as this compound. tandfonline.com | tandfonline.comnih.gov |

| Guinea Pig | Liver microsomes show high deacylase activity, which is a proposed mechanism for the activation of arylhydroxamic acids like this compound. nih.gov | nih.gov |

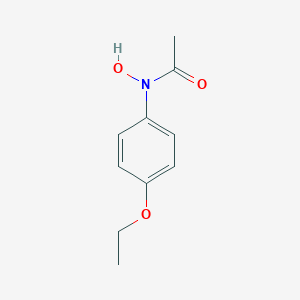

Structure

2D Structure

3D Structure

Properties

CAS No. |

19315-64-1 |

|---|---|

Molecular Formula |

C10H13NO3 |

Molecular Weight |

195.21 g/mol |

IUPAC Name |

N-(4-ethoxyphenyl)-N-hydroxyacetamide |

InChI |

InChI=1S/C10H13NO3/c1-3-14-10-6-4-9(5-7-10)11(13)8(2)12/h4-7,13H,3H2,1-2H3 |

InChI Key |

GPMYDZBSYQUDJZ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)N(C(=O)C)O |

Canonical SMILES |

CCOC1=CC=C(C=C1)N(C(=O)C)O |

Other CAS No. |

19315-64-1 |

Synonyms |

N-hydroxyphenacetin N-hydroxyphenacetin, 1-(14)C-labeled cpd N-hydroxyphenacetin, 2-hydroxy isomer N-hydroxyphenacetin, 3-hydroxy isome |

Origin of Product |

United States |

Biochemical Pathways and Enzymatic Conversion of N Hydroxyphenacetin

N-Hydroxylation as a Metabolic Origin of N-Hydroxyphenacetin

The primary metabolic pathway leading to the formation of this compound is the N-hydroxylation of phenacetin (B1679774). iarc.frnih.govtandfonline.com This reaction is catalyzed by cytochrome P-450-dependent mixed-function oxidases, a superfamily of enzymes predominantly found in liver microsomes. nih.gov Specifically, cytochrome P450 1A2 (CYP1A2) is a key enzyme responsible for this conversion. mybiosource.com The process requires the presence of oxygen and NADPH. nih.gov

Studies have demonstrated this N-hydroxylation reaction in vitro using liver microsomes from various species, including hamsters and rabbits. iarc.fr While phenacetin's major metabolic route is O-dealkylation to form paracetamol, N-hydroxylation represents a crucial, albeit less predominant, pathway. oup.comscientificlabs.ie The formation of this compound is considered a critical activation step, as this metabolite can be further processed into reactive species. tandfonline.com Evidence suggests that the rate of N-hydroxylation can vary between species, which may account for species-specific differences in the metabolic profile of phenacetin. aacrjournals.orgnih.gov

Table 1: Key Enzymes and Cofactors in the N-Hydroxylation of Phenacetin

| Enzyme/Cofactor | Role in N-Hydroxylation | Cellular Location |

|---|---|---|

| Cytochrome P450 (CYP) Superfamily | Catalyzes the primary oxidation reaction. | Endoplasmic Reticulum (Microsomes) |

| CYP1A2 | Specific isoform highly active in phenacetin N-hydroxylation. mybiosource.com | Liver Microsomes |

| NADPH | Provides reducing equivalents for the P450 catalytic cycle. nih.gov | Cytosol |

| Oxygen (O2) | Required as an oxidant in the hydroxylation reaction. nih.gov | Cellular Environment |

Subsequent Metabolic Transformations of this compound in Biological Systems

Once formed, this compound is not an end-product but a substrate for a variety of further metabolic reactions. These transformations are extensive and lead to a diverse array of downstream metabolites. In isolated rat hepatocytes, this compound is rapidly metabolized, indicating its transient nature in biological systems. nih.gov These subsequent pathways can be broadly categorized into reductive and oxidative processes, conjugation reactions, and deacylation/O-dealkylation pathways.

Reductive and Oxidative Pathways

This compound can undergo both reduction and oxidation. In vitro studies with rat and rabbit liver preparations have shown that this compound can be metabolized back to phenacetin. nih.gov It can also be oxidized by oxyhemoglobin to form acetyl 4-ethoxyphenyl nitroxide, which can then spontaneously yield phenacetin and 4-nitrosophenetole. nih.govtandfonline.com The formation of 4-nitrosophenetole represents a significant oxidative metabolite. These pathways highlight the complex redox cycling that this compound can undergo within biological systems.

Conjugation Reactions: Glucuronidation and Sulfation

Conjugation is a major pathway for the metabolism of this compound, converting it into more water-soluble compounds to facilitate excretion. uomus.edu.iquobabylon.edu.iq The two primary conjugation reactions are glucuronidation and sulfation.

Glucuronidation: This process involves the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the hydroxylamino group of this compound, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). taylorandfrancis.com The resulting N-O-glucuronide of this compound has been identified as a significant metabolite. iarc.fraacrjournals.orgnih.gov While generally a detoxification pathway, the N-O-glucuronide of this compound can be more reactive than the parent compound and is considered a promutagen. taylorandfrancis.comnih.gov

Sulfation: This reaction is catalyzed by sulfotransferases, which transfer a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to this compound. uomus.edu.iquobabylon.edu.iq The formation of an O-sulfate conjugate of this compound has been demonstrated. iarc.fruomus.edu.iq This sulfate (B86663) conjugate is unstable and can generate a chemically reactive nitrenium ion, which is implicated in toxicity. uomus.edu.iqwordpress.com

These conjugation pathways are crucial in determining the ultimate biological activity and fate of this compound. nih.gov

Deacylation and O-Dealkylation Pathways

In addition to conjugation, this compound is also a substrate for hydrolytic and cleavage reactions.

Deacylation: This pathway involves the removal of the acetyl group from this compound to form N-hydroxyphenetidine. nih.gov This reaction is catalyzed by microsomal enzymes, with guinea pig liver microsomes showing particularly high deacylase activity. N-hydroxyphenetidine is an unstable intermediate. Deacylation is considered a significant activation pathway. nih.gov

O-Dealkylation: This process involves the cleavage of the ethyl group from the ethoxy moiety of this compound. This results in the formation of N-hydroxyacetaminophen, which can spontaneously dehydrate to the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI). nih.gov Phenacetin itself is primarily metabolized via O-dealkylation to paracetamol (acetaminophen), a reaction also catalyzed by CYP1A2. oup.commdpi.comdrugbank.com

Characterization of Downstream Metabolites and Isomers of this compound

The metabolism of this compound results in several downstream products, including isomers. In vivo studies in rats have identified phenacetin, 4-acetamidophenol (paracetamol), and both 2-hydroxyphenacetin and 3-hydroxyphenacetin as urinary metabolites following administration of this compound. nih.gov The formation of these hydroxylated isomers indicates that rearrangement reactions can occur. nih.govtandfonline.com

Notably, 2-hydroxyphenacetin and 3-hydroxyphenacetin are also known metabolites of the parent drug, phenacetin. scientificlabs.ie However, studies have shown that 2-hydroxyphenacetin is nonmutagenic. aacrjournals.orgnih.gov The various metabolites of this compound are summarized in the table below.

Table 2: Major Downstream Metabolites of this compound and Their Formation Pathways

| Metabolite | Formation Pathway | Enzymes/Processes Involved |

|---|---|---|

| Phenacetin | Reduction | Microsomal and cytosolic enzymes nih.gov |

| 4-Nitrosophenetole | Oxidation | Oxyhemoglobin nih.govtandfonline.com |

| N-O-glucuronide of this compound | Glucuronidation | UDP-glucuronosyltransferases (UGTs) iarc.frtaylorandfrancis.com |

| N-O-sulfate of this compound | Sulfation | Sulfotransferases iarc.fruomus.edu.iq |

| N-Hydroxyphenetidine | Deacylation | Microsomal deacylases |

| N-Hydroxyacetaminophen | O-Dealkylation | Cytochrome P450 enzymes nih.gov |

| 2-Hydroxyphenacetin | Rearrangement/Metabolism | Microsomal and cytosolic preparations nih.gov |

| 3-Hydroxyphenacetin | Rearrangement/Metabolism | Microsomal and cytosolic preparations nih.gov |

| 4-Acetamidophenol (Paracetamol) | Metabolism from this compound | Multiple enzymatic steps nih.govnih.gov |

Compound Names

Enzymological and Molecular Mechanisms of N Hydroxyphenacetin Bioactivation

Identification and Characterization of Enzymes Catalyzing N-Hydroxyphenacetin Metabolism

The metabolic transformation of this compound is carried out by a diverse group of enzymes located in different subcellular compartments, primarily the microsomes and the cytosol. nih.gov These enzyme systems play a crucial role in the generation of reactive species from this compound.

Role of Microsomal and Cytosolic Enzyme Systems

Microsomal and cytosolic fractions of liver cells are primary sites for the metabolism of this compound. nih.gov In vitro studies have demonstrated that both microsomal and cytosolic preparations from rat and rabbit liver can metabolize this compound to various products, including phenacetin (B1679774), 2- and 3-hydroxyphenacetin, and 4-acetamidophenol. nih.gov

Microsomal enzymes, particularly those within the cytochrome P-450 system, are instrumental in the initial N-hydroxylation of phenacetin to form this compound. karger.com Subsequently, microsomal enzymes, including deacetylases, are involved in the activation of this compound. nih.govnih.gov The binding of this compound metabolites to transfer RNA (tRNA) has been shown to be catalyzed by microsomal enzymes and is notably inhibited by paraoxon (B1678428), an esterase and deacetylase inhibitor, highlighting the role of deacetylation in this process. nih.govnih.gov

Cytosolic enzymes, such as acyltransferases, also play a significant role in the bioactivation of this compound. nih.gov These enzymes can activate this compound, leading to the formation of metabolites that can bind to nucleic acids. nih.gov The activation by cytosolic acyltransferase is distinct from the microsomal deacetylation pathway, as it is not inhibited by paraoxon. nih.gov

The following table summarizes the key enzyme systems and their roles in this compound metabolism.

| Enzyme System | Location | Role in this compound Metabolism | Key Findings |

| Microsomal Enzymes | Endoplasmic Reticulum | Catalyzes deacetylation leading to reactive intermediates. nih.govnih.gov | The binding of metabolites to tRNA is inhibited by the deacetylase inhibitor paraoxon. nih.govnih.gov |

| Cytosolic Enzymes | Cytosol | Primarily involves acyltransfer, activating this compound to nucleic acid-binding forms. nih.gov | This activation pathway is not sensitive to paraoxon inhibition. nih.gov |

Involvement of Specific Enzyme Classes

Several specific classes of enzymes have been identified as key players in the metabolic activation of this compound. These include acyltransferases, amidohydrolases, xanthine (B1682287) oxidase, and various cytochrome P450 isoforms.

Acyltransferases: These enzymes, present in the cytosol, are involved in the bioactivation of this compound by transferring an acetyl group, leading to the formation of reactive intermediates that can bind to macromolecules like tRNA. nih.govoup.com This process, known as acyltransfer, is considered a significant pathway for the activation of this compound. nih.gov

Amidohydrolases (Deacylases): Located in the microsomes, these enzymes catalyze the deacetylation of this compound, a crucial step in its activation. nih.govnih.gov This reaction produces unstable intermediates that can covalently bind to cellular components. nih.gov The inhibition of this process by paraoxon confirms the involvement of these esterase/amidase enzymes. nih.govnih.gov Studies with guinea pig liver microsomes have identified a specific deacylase activity that correlates with the binding of this compound metabolites to tRNA. nih.gov

Xanthine Oxidase: While the direct role of xanthine oxidase in the metabolism of this compound is not as extensively documented, it is a known molybdoenzyme, similar to the mitochondrial amidoxime-reducing component (mARC), which is involved in the reduction of N-oxygenated compounds. researchgate.netdntb.gov.ua However, one study noted that the toxic N-hydroxylated metabolite of phenacetin, this compound, is not reduced by the mARC-system, suggesting it must be detoxified by other pathways. researchgate.net

The table below details the specific enzyme classes and their functions in this compound bioactivation.

| Enzyme Class | Primary Location | Function in this compound Bioactivation |

| Acyltransferases | Cytosol | Catalyzes acyltransfer, leading to reactive, nucleic acid-binding metabolites. nih.govoup.com |

| Amidohydrolases (Deacylases) | Microsomes | Removes the acetyl group (deacetylation), forming reactive intermediates. nih.govnih.gov |

| Xanthine Oxidase | Cytosol/Mitochondria | Its direct role is not well-established for this compound, though related enzymes reduce N-oxygenated compounds. researchgate.netdntb.gov.ua |

| Cytochrome P450 Isoforms | Microsomes | Primarily responsible for the initial N-hydroxylation of phenacetin to form this compound. karger.com |

Formation and Reactivity of Electrophilic Intermediates

The bioactivation of this compound culminates in the formation of highly reactive electrophilic intermediates. These molecules are the primary agents responsible for the covalent binding to cellular macromolecules, a key event in the initiation of toxicity.

N-Acetyl-p-benzoquinone Imine (NAPQI) and Related Species

While N-acetyl-p-benzoquinone imine (NAPQI) is famously known as a reactive metabolite of acetaminophen (B1664979), it is also implicated in the metabolic pathway of this compound. nih.gov Phenacetin can be N-hydroxylated and subsequently O-deethylated to N-hydroxyacetaminophen, which then spontaneously dehydrates to form NAPQI. nih.gov This highly electrophilic intermediate can covalently bind to proteins, react with glutathione (B108866) to form conjugates, or be reduced back to acetaminophen. nih.gov The formation of NAPQI is a critical step, as its reactivity underlies the toxic effects observed. wikipedia.org

O-Ethyl-N-acetyl-p-benzoquinone Imine (O-Et-NAPQI) Generation and Electrophilicity

A key reactive metabolite formed from this compound is O-ethyl-N-acetyl-p-benzoquinone imine (O-Et-NAPQI). This species is generated following the initial N-hydroxylation of phenacetin and subsequent metabolic steps. Quantum chemical studies have identified O-Et-NAPQI as a highly critical and electrophilic metabolite. researchgate.net Its electrophilicity is significantly higher than that of NAPQI, which accounts for its potent ability to bind with nucleophilic sites on macromolecules, including DNA. researchgate.net This high reactivity is considered a major contributor to the carcinogenicity associated with phenacetin. researchgate.net

The following table compares the key reactive intermediates of this compound.

| Reactive Intermediate | Precursor Pathway | Key Characteristics |

| N-Acetyl-p-benzoquinone Imine (NAPQI) | N-hydroxylation followed by O-deethylation of phenacetin. nih.gov | Highly reactive electrophile, known to bind to proteins and be detoxified by glutathione. nih.gov |

| O-Ethyl-N-acetyl-p-benzoquinone Imine (O-Et-NAPQI) | N-hydroxylation of phenacetin. researchgate.net | Extremely high electrophilicity, readily binds to macromolecules and DNA. researchgate.net |

Molecular Interactions of this compound Metabolites with Biological Macromolecules

The electrophilic metabolites generated from this compound, such as O-Et-NAPQI and NAPQI, readily interact with biological macromolecules. This covalent binding is a crucial event in the cascade leading to cellular damage. The primary targets for these reactive intermediates are proteins and nucleic acids. nih.govresearchgate.net

Binding to proteins can disrupt their structure and function, leading to enzyme inactivation and cellular stress. nih.gov For instance, NAPQI is known to react with protein thiol groups. nih.gov The interaction with nucleic acids, such as tRNA and DNA, is of particular concern as it can lead to mutations and genotoxicity, which are underlying mechanisms of carcinogenesis. nih.govresearchgate.netaacrjournals.org The binding of this compound metabolites to tRNA has been demonstrated in vitro and is catalyzed by both microsomal and cytosolic enzymes. nih.govnih.gov The high electrophilicity of O-Et-NAPQI makes it particularly prone to attacking nucleophilic sites on DNA, providing a molecular basis for the carcinogenic properties of phenacetin. researchgate.net These interactions underscore the importance of metabolic activation in mediating the toxic effects of this compound.

Covalent Binding to Nucleic Acids (e.g., DNA, tRNA)

The metabolic activation of this compound can lead to the formation of reactive species that covalently bind to nucleic acids like DNA and tRNA. nih.govtandfonline.com This binding is a key molecular mechanism underlying its genotoxic potential.

Several enzymatic pathways are implicated in the activation of this compound to metabolites capable of nucleic acid binding. These include acyltransfer, deacetylation, and sulfate (B86663) conjugation. nih.gov Studies have shown that N-[ring]3H]-Hydroxyphenacetin binds to tRNA following activation by acyltransferase from rabbit or rat liver, as well as rat liver microsomes. nih.gov This acyltransferase-catalyzed binding was not inhibited by paraoxon, an inhibitor of deacetylase. nih.gov

Deacetylation has also been identified as a crucial step in the bioactivation process. The use of radiolabeled this compound indicated that deacetylation is involved in the microsome-catalyzed binding reaction, which was significantly inhibited by paraoxon. nih.gov Furthermore, the deacetylated derivative, p-nitrosophenetole (B1219983), was found to bind to tRNA without the need for enzymatic activation. nih.gov

Sulfate conjugation represents another pathway for the activation of this compound, leading to its binding to tRNA. nih.gov While direct binding of this compound to plasmid DNA has not been observed, its metabolites have been shown to inhibit DNA synthesis. nih.gov Quantum chemical studies have identified O-ethyl-N-acetyl-p-benzoquinone imine (O-Et-NAPQI) as a highly electrophilic metabolite generated from N-hydroxylation. researchgate.net The high electrophilicity of O-Et-NAPQI facilitates its binding to nucleophiles such as DNA nucleotides. researchgate.net

Research has also explored the role of different enzymes in the formation of nucleic acid adducts. For instance, hamster hepatic N-arylhydroxamic acid N,O-acyltransferase (AHAT) was found to be more effective in bioactivating N-hydroxy-2-acetamidofluorene to form tRNA adducts compared to p-aminobenzoic acid N-acetyltransferase (PABA NAT). nih.gov This suggests that specific enzymes play a more significant role in the bioactivation of N-arylhydroxamic acids leading to nucleic acid damage.

Table 1: Enzymatic Pathways in this compound Bioactivation and Nucleic Acid Binding

| Enzymatic Pathway | Activating Enzyme/System | Target Nucleic Acid | Key Findings |

| Acyltransfer | Rabbit/Rat Liver Acyltransferase | tRNA | Catalyzes binding of this compound to tRNA; not inhibited by paraoxon. nih.gov |

| Deacetylation | Rat Liver Microsomes | tRNA | Microsome-catalyzed binding inhibited by paraoxon; p-nitrosophenetole binds directly. nih.gov |

| Sulfate Conjugation | Sulfotransferase | tRNA | Leads to the formation of a reactive metabolite that binds to tRNA. nih.gov |

| N-hydroxylation | Cytochrome P450 | DNA | Generates the highly electrophilic metabolite O-Et-NAPQI, which can bind to DNA nucleotides. researchgate.net |

Formation of Protein Adducts

The bioactivation of this compound also results in the formation of reactive metabolites that can covalently bind to proteins, forming protein adducts. tandfonline.com This process is a significant molecular mechanism contributing to cellular dysfunction.

One of the primary reactive metabolites involved in protein adduct formation is believed to be a reactive species generated from the N-O sulfate or N-O glucuronide conjugate of this compound. nih.gov The N-O sulfate of phenacetin, derived from this compound, rapidly rearranges to form a reactive metabolite that covalently binds to protein. nih.gov In contrast, the N-O glucuronide rearranges more slowly to form reactive species. nih.gov N-acetyl-p-benzoquinone imine (NAPQI), a metabolite that can be formed from this compound, is known to covalently bind to proteins. nih.govgoogle.com

The formation of these protein adducts can have significant consequences for cellular function. For example, this compound has been shown to cause a mechanism-based inactivation of N-arylhydroxamic acid N,O-acyltransferase (AHAT), an enzyme involved in its own bioactivation. nih.gov This inactivation is irreversible and suggests a covalent modification of the enzyme. nih.gov The nucleophile cysteine can offer partial protection against the inactivation of another enzyme, p-aminobenzoic acid N-acetyltransferase (PABA NAT), by this compound, indicating that cysteine residues in proteins are potential targets for adduction. nih.gov

Studies with related compounds like acetaminophen have provided further insight into the nature of these protein adducts. The reactive metabolite NAPQI is known to form covalent bonds with the thiol groups of cysteine residues in proteins. researchgate.net Research has also indicated that other amino acid residues such as methionine, tyrosine, and tryptophan can be targets for covalent modification by NAPQI. researchgate.net

Table 2: Mechanisms of this compound-Induced Protein Adduct Formation

| Bioactivation Pathway | Reactive Metabolite | Target Amino Acids | Key Findings |

| N-O Sulfation | Rearranged N-O sulfate | Not specified | Rapid formation of a protein-binding reactive metabolite. nih.gov |

| N-O Gluronidation | Rearranged N-O glucuronide | Not specified | Slow formation of reactive metabolites that bind to protein. nih.gov |

| N-hydroxylation/Dehydration | N-acetyl-p-benzoquinone imine (NAPQI) | Cysteine, Methionine, Tyrosine, Tryptophan | NAPQI is a known electrophile that forms adducts with various amino acid residues. nih.govresearchgate.net |

| Acyltransfer | Acyl-CoA independent transacetylase product | Enzyme active site | This compound causes irreversible inactivation of N-arylhydroxamic acid N,O-acyltransferase (AHAT). nih.gov |

In Vitro and in Vivo Research Models for N Hydroxyphenacetin Metabolism and Bioactivation Studies

Subcellular Fraction and Isolated Cell Models for Enzymatic Studies

In vitro models using subcellular fractions and isolated cells are fundamental for investigating the specific enzymatic reactions involved in the metabolism of N-hydroxyphenacetin. These systems allow for the study of metabolic pathways in a controlled environment, free from the complexities of systemic circulation and organ interactions.

Liver Microsomes and Cytosol Preparations (e.g., Rat, Rabbit, Hamster, Guinea Pig)

Liver microsomes and cytosol are invaluable tools for studying drug metabolism as they contain high concentrations of Phase I and Phase II enzymes. bioivt.comthermofisher.com Microsomal fractions are enriched with cytochrome P450 (CYP) enzymes, while cytosolic fractions contain various soluble enzymes. bioivt.com

Studies using microsomal and cytosolic preparations from rat and rabbit liver have shown that this compound is metabolized to phenacetin (B1679774), 2- and 3-hydroxyphenacetin, and 4-acetamidophenol. nih.gov However, kinetic analysis revealed that the formation of phenacetin and its hydroxylated derivatives did not proceed over time, suggesting these products were not formed enzymically in this specific in vitro setup. nih.gov In contrast, research has implicated several enzymatic pathways in the activation of this compound. It was found to be activated into a mutagenic form by rabbit liver acyltransferase, rat liver cytosol, and rat liver microsomes. nih.gov This activation involves processes such as acyl transfer, deacetylation, and sulfate (B86663) conjugation. nih.gov The microsome-catalyzed binding to transfer RNA was significantly inhibited by paraoxon (B1678428), indicating a deacetylation mechanism. nih.gov

Deacylation has been identified as a key activation mechanism for arylhydroxamic acids like this compound. Studies using solubilized preparations from guinea pig liver microsomes, which have high deacylase activity, have been employed to investigate these pathways. Species differences in metabolic activity are significant; for instance, liver microsomes from hamsters deacetylate phenacetin to form direct-acting mutagens at a much higher rate than those from rats. canada.ca

Table 1: Summary of this compound Metabolism in Liver Subcellular Fractions

| Model System | Species | Key Findings | References |

| Liver Microsomes & Cytosol | Rat, Rabbit | Metabolized to phenacetin, 2- and 3-hydroxyphenacetin, and 4-acetamidophenol. nih.gov | nih.gov |

| Liver Microsomes & Cytosol | Rat, Rabbit | Bioactivation to a mutagen via acyltransferase and deacetylation. nih.gov | nih.gov |

| Liver Microsomes | Guinea Pig | High deacylase activity, used to study activation of arylhydroxamic acids. | |

| Liver Microsomes | Hamster vs. Rat | Hamster microsomes show 9 to 150 times greater deacetylation activity of phenacetin than rat microsomes. canada.ca | canada.ca |

Erythrocyte Systems for Nitroxide Radical Formation

Erythrocyte (red blood cell) systems provide a unique model for studying specific oxidative reactions. When this compound was incubated with rat erythrocytes, it led to the formation of ferrihemoglobin. nih.gov This reaction is understood to occur via the oxidation of this compound by oxyhemoglobin, which results in the formation of the acetyl 4-ethoxyphenyl nitroxide radical. nih.gov This reactive nitroxide intermediate then spontaneously yields phenacetin and 4-nitrosophenetole. nih.gov Nitroxides are stable free radicals that can react at near diffusion-controlled rates with other radicals, making them efficient scavengers of protein-derived free radicals. mdpi.comnih.gov

Isolated Hepatocyte Systems

Isolated hepatocytes offer a more integrated model than subcellular fractions, retaining the architecture of the cell and the interplay between different metabolic enzymes. plos.org However, the isolation process itself can induce significant metabolic changes, including a drastic decrease in antioxidative metabolites like NADPH and glutathione (B108866) (GSH). plos.org

In studies with isolated rat hepatocytes, this compound was observed to disappear very rapidly from the cell suspensions. nih.gov It was metabolized into its conjugates, as well as to paracetamol (acetaminophen), phenacetin, and phenetidine. nih.gov A large portion of the compound remained unaccounted for, highlighting its high reactivity. nih.gov The metabolic pathways in these cells were found to be saturable, as increasing the substrate concentration led to a decrease in the percentage that was metabolized. nih.gov These hepatocyte suspension models are also considered useful for testing the toxicity of N-hydroxylated arylamines. nih.gov

Bacterial Mutagenicity Assays for Investigating Bioactivation Pathways (e.g., Salmonella typhimurium strains TA98, TA100)

Bacterial reverse mutation assays, commonly known as the Ames test, are widely used to detect the mutagenic potential of chemical compounds. biotoxicity.commedtextpublications.com These assays utilize specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it. medtextpublications.com Mutagenic compounds can cause a reverse mutation, allowing the bacteria to grow on a histidine-limited medium. biotoxicity.com The inclusion of a liver homogenate fraction (S9) from mammals like rats mimics metabolic activation in vivo, making the test more relevant for detecting pro-mutagens that require bioactivation. biotoxicity.comresearchgate.net

This compound has been shown to be activated to a mutagen in the Salmonella-Ames test. nih.gov Specifically, studies have utilized S. typhimurium strains TA98 and TA100 to investigate the mutagenicity of this compound. researchgate.net Strain TA100 is typically used to detect base-pair substitution mutations, while TA98 detects frameshift mutations. medtextpublications.comnih.gov

A significant finding is the species difference in bioactivation. The mutagenicity of this compound in S. typhimurium TA100 was found to be approximately 10 times more efficiently detected when using a liver S9 fraction from hamsters compared to that from rats. researchgate.net This difference is attributed to the role of deacetylation in the bioactivation process. researchgate.net Further research has demonstrated that urine from hamsters treated with phenacetin is mutagenic in strain TA100, and this compound is considered a proximate mutagenic metabolite. canada.cagezondheidsraad.nl

Table 2: Use of Salmonella typhimurium Strains in this compound Mutagenicity Studies

| Strain | Key Findings | References |

| General Ames Test | This compound is activated to a mutagen. | nih.gov |

| TA98, TA100 | Used to determine the mutagenicity of N-hydroxylated metabolites of phenacetin. | researchgate.net |

| TA100 | Mutagenicity of this compound is ~10x more potent with hamster liver S9 vs. rat S9 due to deacetylation. researchgate.net | canada.caresearchgate.netgezondheidsraad.nl |

Mammalian Animal Models for Systemic Metabolic Fate and Mechanistic Pathways

In vivo animal models are crucial for understanding the complete picture of a compound's metabolism, including absorption, distribution, biotransformation, and excretion.

Rodent Models (e.g., Rat, Hamster, Mouse)

Rodent models, particularly rats and hamsters, have been essential in characterizing the systemic metabolism of this compound.

Rat: Following intraperitoneal injection in rats, this compound rapidly appears in the blood and is eliminated with a half-life of 14 minutes. nih.gov The major metabolites detected in the blood are phenacetin and 4-acetamidophenol. nih.gov this compound has also been identified as a urinary metabolite in rats dosed with phenacetin, confirming that N-hydroxylation is an in vivo metabolic pathway. nih.gov A study quantifying urinary metabolites after an intraperitoneal dose of this compound in rats found that the majority is metabolized, with only a small fraction excreted unchanged. nih.gov

Table 3: Urinary Metabolites of this compound in the Rat (% of Dose)

| Metabolite | Percentage of Dose Excreted in Urine | References |

| 4-Acetamidophenol | 19% | nih.gov |

| This compound (unchanged/conjugated) | 2.1% | nih.gov |

| Phenacetin | 2% | nih.gov |

| 2-Hydroxyphenacetin | 1.8% | nih.gov |

| 3-Hydroxyphenacetin | 0.4% | nih.gov |

| N-[4-(2-hydroxyethoxy)phenyl]acetamide (beta-HAP) | 0.05% | nih.gov |

It is noted that the recovered amount of this compound likely underestimates the actual extent of its formation in vivo due to its rapid degradation in biological systems. nih.gov

Hamster: Comparative studies between hamsters and rats have revealed significant differences in metabolic pathways. The deacetylation activity in hamster liver microsomes is substantially higher than in rats. canada.ca This metabolic difference is believed to be the reason why urine from phenacetin-treated hamsters is mutagenic, while urine from similarly treated rats is not. canada.ca This highlights the hamster as a particularly relevant model for studying the bioactivation of phenacetin via N-hydroxylation and subsequent deacetylation.

Mouse: While mice are commonly used in metabolic studies, specific detailed research on the systemic fate of this compound in this model is less prominent in the reviewed literature compared to rats and hamsters. canada.caimperial.ac.uk

Cross-Species Comparative Metabolism and Bioactivation Studies

The metabolic fate and bioactivation of this compound exhibit significant variability across different animal species, a factor that is crucial for understanding species-specific biological activities. Research has focused on comparing the metabolic pathways in various models, including rats, hamsters, rabbits, and guinea pigs, revealing key differences in enzymatic activities that dictate the balance between detoxification and the formation of reactive intermediates. nih.govnih.govcanada.ca

Metabolic Pathways and Species-Specific Profiles

The metabolism of this compound, and its parent compound phenacetin, proceeds through several key pathways, including O-de-ethylation, N-deacetylation, and subsequent conjugation reactions like glucuronidation and sulfation. canada.caresearchgate.netnih.gov The relative prominence of these pathways differs substantially among species, influencing the profile of metabolites produced.

In most species studied, including rats, rabbits, and guinea pigs, the primary metabolic route for phenacetin is O-de-ethylation, which results in the formation of 4-acetamidophenol (acetaminophen). canada.ca However, the bioactivation of this compound is largely governed by two competing pathways: N,O-sulfonation and N,O-glucuronidation, which form reactive esters, and deacetylation, which produces the unstable and reactive metabolite, N-hydroxyphenetidine. nih.govnih.govnih.gov

Rat and Rabbit: In vitro studies using microsomal and cytosolic preparations from rat and rabbit livers show that this compound is metabolized to phenacetin, 2- and 3-hydroxyphenacetin, and 4-acetamidophenol. nih.gov In vivo studies in rats confirm that after administration, this compound is rapidly metabolized, with phenacetin and 4-acetamidophenol being major metabolites found in the blood. nih.gov Urinary analysis in rats identified unchanged this compound (2.1% as conjugates), phenacetin (2%), 4-acetamidophenol (19%), 2-hydroxyphenacetin (1.8%), and smaller amounts of 3-hydroxyphenacetin (0.4%). nih.gov this compound itself was identified as a urinary metabolite of phenacetin in rats, although it is rapidly degraded in biological systems. nih.govnih.gov

Hamster: The hamster represents a contrasting metabolic model. Studies using liver microsomes have shown that while N-hydroxylation of phenacetin occurs at rates similar to those in rats, the subsequent deacetylation of this compound is significantly higher—reportedly 9 to 150 times greater than in rats. nih.gov This pronounced deacetylation activity leads to the formation of reactive metabolites like N-hydroxyphenetidine and p-nitrosophenetole (B1219983), which are considered direct-acting mutagens. nih.govnih.govjst.go.jp Consequently, urine from phenacetin-treated hamsters is mutagenic, whereas that from rats is not, a difference attributed directly to the higher deacetylation capacity in hamsters. nih.govcanada.ca

Guinea Pig: Guinea pig liver microsomes are known to possess the highest deacylase activity among many species studied. Research comparing the metabolism of this compound and the related compound N-hydroxy-2-acetylaminofluorene in guinea pig liver preparations has been conducted to explore the role of deacetylation in activation. These studies indicate that deacylation is a major pathway, leading to the formation of corresponding nitroso derivatives.

The following table summarizes the primary metabolic pathways of the parent compound, phenacetin, and the resulting metabolites across different species.

| Metabolic Pathway | Metabolite | Rat | Hamster | Rabbit | Guinea Pig |

|---|---|---|---|---|---|

| O-de-ethylation | 4-acetamidophenol (Acetaminophen) & Conjugates | Major (63%) canada.ca | High canada.ca | Major (57%) canada.ca | Major (81%) canada.ca |

| N-deacetylation (of Phenacetin) | p-phenetidine (B124905) | High (21%) iarc.fr | Moderate jst.go.jp | Low (4%) iarc.fr | Low (7%) iarc.fr |

| N-hydroxylation (of Phenacetin) | This compound | Minor but detected nih.govnih.gov | Similar to rat nih.gov | Detected nih.gov | N/A |

| Deacetylation (of this compound) | N-hydroxyphenetidine / p-nitrosophenetole | Low nih.gov | Very High nih.gov | N/A | Very High |

Enzymatic Basis for Species Differences

The variation in metabolic profiles is rooted in the differential activity of key enzyme systems across species.

Deacetylase (Arylacetamide Deacetylase): The most striking enzymatic difference is the activity of microsomal deacetylase. The high rate of deacetylation in hamsters and guinea pigs is central to the bioactivation of this compound in these species. nih.gov In contrast, the low deacetylase activity in rats results in a different metabolic and toxicity profile. nih.gov

Sulfotransferases (SULTs) and UDP-Glucuronyltransferases (UGTs): Conjugation of the N-hydroxy group by sulfotransferases and glucuronyltransferases is a critical bioactivation step, forming unstable N,O-conjugates that can break down to form reactive nitrenium ions. nih.govnih.govuomus.edu.iq The balance between sulfation and glucuronidation is a competing pathway to deacetylation. In rats, both N,O-sulfonation and N,O-glucuronidation of this compound have been demonstrated to generate reactive metabolites that bind to proteins. nih.govnih.gov The relative activities of SULTs and UGTs can vary between species, further influencing the ultimate metabolic fate of this compound.

Cytochrome P450 (CYP): The initial N-hydroxylation of phenacetin is catalyzed by cytochrome P450 enzymes. jst.go.jp Studies comparing purified CYP forms from rats and hamsters showed that high-spin forms of P450 (induced by 3-methylcholanthrene) from both species were effective at catalyzing the N-hydroxylation of p-phenetidine, the deacetylated metabolite of phenacetin. jst.go.jp This suggests that once p-phenetidine is formed, its subsequent activation via N-hydroxylation can occur readily in both species, but the rate-limiting difference lies in the initial deacetylation of phenacetin or this compound. nih.govjst.go.jp

The table below provides a comparative overview of the activity of key enzyme families involved in this compound metabolism.

| Enzyme/Enzyme System | Function | Rat | Hamster | Guinea Pig |

|---|---|---|---|---|

| Arylacetamide Deacetylase | Deacetylation of this compound | Low nih.gov | Very High nih.gov | Very High |

| Sulfotransferase (SULT) | N,O-sulfonation | Active nih.gov | Active | Active |

| UDP-Glucuronyltransferase (UGT) | N,O-glucuronidation | Active nih.gov | Active | Active |

| Cytochrome P450 | N-hydroxylation | Active jst.go.jp | Active jst.go.jp | Active |

Advanced Analytical Methodologies for N Hydroxyphenacetin and Its Metabolites

Chromatographic-Mass Spectrometric Approaches for Detection and Quantification

The combination of chromatography for separation and mass spectrometry for detection provides a powerful tool for the analysis of N-Hydroxyphenacetin and its metabolites in complex biological matrices.

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as a cornerstone for the sensitive and specific quantification of this compound and its metabolites. ontosight.ai This technique offers the advantage of analyzing compounds directly from biological fluids with minimal sample preparation, often involving a simple protein precipitation step. researchgate.net The use of tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode enhances selectivity and sensitivity, allowing for the accurate measurement of analytes even at low concentrations. researchgate.netncsu.edu

For instance, a developed UPLC-MS/MS method for the determination of acetaminophen (B1664979) (a related metabolite) in human plasma demonstrated a linear response from 1 to 100 µg/mL, with a limit of quantitation of 1 µg/mL. researchgate.net While specific parameters for this compound will vary, this exemplifies the quantitative power of the technique. The method's high sensitivity is crucial for detecting the transient and often low-level presence of this compound. ontosight.ai Furthermore, HPLC-MS/MS is instrumental in profiling a wide range of metabolites simultaneously, providing a comprehensive view of the metabolic pathways. mdpi.com

Table 1: Illustrative HPLC-MS/MS Parameters for Analysis of Related Compounds

| Parameter | Value/Condition |

| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) researchgate.net |

| Column | RP C-18 supelcosil (150 x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Gradient elution with solutions of water, acetonitrile, and formic acid ncsu.edu |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode mdpi.comjfda-online.com |

| Mass Spectrometer | Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometry (e.g., Orbitrap) jfda-online.com |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) researchgate.net or Parallel Reaction Monitoring (PRM) jfda-online.com |

| Internal Standards | Isotopically labeled analogues (e.g., [14C]phenacetin, [3H]acetaminophen) researchgate.net |

This table provides a general overview of typical parameters and may not represent a specific validated method for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) has been a valuable tool in the identification of this compound, particularly in early metabolic studies. nih.gov A significant challenge with GC-MS analysis of this compound is its thermal lability. To overcome this, derivatization is often necessary to create a more stable and volatile compound suitable for gas chromatography. nih.gov

In a key study, this compound extracted from rat urine was treated with diazomethane (B1218177) to produce the stable derivative, N-methoxyphenacetin. nih.gov This derivative was then readily separated and identified by GC-MS. nih.gov Quantification can be achieved using a flame-ionization detector (FID), although mass spectrometric detection provides higher specificity. nih.gov The development of GC-MS screening procedures with automated detection of target ions at specific retention times has further enhanced the utility of this technique for trace-level analysis. utas.edu.au

Table 2: GC-MS Analysis of this compound Derivative

| Analyte | Derivatizing Agent | Stable Derivative | Detection Method | Key Finding | Reference |

| This compound | Diazomethane | N-methoxyphenacetin | GC-MS, GC-FID | Identification and quantification in rat urine. | nih.gov |

Thin Layer Chromatography (TLC) serves as a rapid and effective method for the preliminary purification and separation of this compound from other metabolites in biological extracts. nih.govnih.gov This technique separates compounds based on their differential migration through a stationary phase on a plate, driven by a mobile solvent system. moph.go.th

TLC has been successfully used to isolate this compound from urine extracts, allowing for subsequent analysis by more specific techniques like mass spectrometry. nih.govnih.gov In one method, after initial extraction, a TLC step was employed for purification before direct analysis by a double-focusing mass spectrometer. nih.gov This approach minimized thermal decomposition that could occur during GC analysis. nih.gov While primarily a qualitative or semi-quantitative tool, densitometry can be used for more accurate quantitative measurements. moph.go.th

Gas Chromatography-Mass Spectrometry (GC-MS)

Application of Radioisotopic Labeling in Metabolic and Binding Studies (e.g., 3H, 14C)

Radioisotopic labeling is a powerful technique for tracing the metabolic fate of drugs and understanding their binding to cellular macromolecules. moravek.comstudysmarter.co.uk By incorporating radioactive isotopes such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) into the structure of a parent compound like phenacetin (B1679774), researchers can follow its journey through the body, identify metabolites, and quantify their distribution in various tissues and fluids. energy.govnih.gov

In studies of phenacetin metabolism, [¹⁴C]phenacetin and [³H]acetaminophen have been used as internal standards and tracers to develop and validate quantitative assays for phenacetin and its metabolites, including this compound. researchgate.net The use of stable isotope-labeled compounds is crucial for accurate quantification in mass spectrometry, as they can correct for variations in sample extraction and ionization efficiency. nih.gov Radioimmunoassay (RIA), a technique developed using radiolabeled compounds, has become a fundamental tool for precisely measuring the quantities of substances in biological samples. energy.gov These labeling studies are essential for elucidating metabolic pathways and understanding the mechanisms of toxicity. nih.gov

Spectroscopic and Spectrometric Techniques for Structural Elucidation of Metabolites

The definitive identification of novel metabolites requires the determination of their chemical structures. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two most powerful experimental methods for this purpose. mdpi.com

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a metabolite. acs.org High-resolution mass spectrometry can determine the elemental composition of a molecule. mdpi.com Tandem mass spectrometry (MS/MS) experiments, where a specific ion is isolated and fragmented, provide detailed structural information that can be used to piece together the metabolite's structure. ncsu.edu

NMR spectroscopy provides detailed information about the connectivity of atoms within a molecule. hyphadiscovery.com Techniques like ¹H NMR, ¹³C NMR, and two-dimensional NMR (e.g., COSY, HMBC) are used to assemble the complete structure of a purified metabolite. hyphadiscovery.com The combination of MS and NMR data often provides unambiguous structural elucidation. mdpi.com For example, the structural identity of phenacetin isolated from a natural source was elucidated based on spectroscopic evidence and comparison with an authentic sample. researchgate.net

Computational and Quantum Chemical Methods for Mechanistic Elucidation (e.g., Density Functional Theory)

Computational and quantum chemical methods, such as Density Functional Theory (DFT), offer powerful in silico tools to investigate the reaction mechanisms of drug metabolism at an atomic level. researchgate.net These methods complement experimental studies by providing detailed three-dimensional information about metabolites and their reactions that is often difficult to obtain through experimentation alone. researchgate.net

DFT calculations have been used to study the metabolic bioactivation of phenacetin. researchgate.net By calculating parameters like activation barriers and the global electrophilicity of reactive metabolites, researchers can predict the most likely metabolic pathways and identify the most critical and reactive species. researchgate.net For example, a DFT study on phenacetin metabolism investigated three pathways: O-dealkylation, N-hydroxylation, and N-deacetylation. The study found that the O-ethyl-N-acetyl-p-benzoquinone imine (O-Et-NAPQI), formed after initial N-hydroxylation, was the most electrophilic and therefore potentially the most reactive and carcinogenic metabolite. researchgate.net This knowledge is invaluable for understanding the mechanisms of toxicity and for designing safer drugs. researchgate.net

Mechanistic Insights into the Biological Impact of N Hydroxyphenacetin Bioactivation

Elucidation of Genotoxic Mechanisms via Reactive Metabolite Formation

The bioactivation of N-hydroxyphenacetin is a critical step in initiating its genotoxic effects. This process involves the metabolic transformation of this compound into highly reactive intermediates that can interact with cellular macromolecules, including DNA. ontosight.aitandfonline.com The formation of these reactive species is a key determinant of the compound's potential to cause DNA damage and mutations. tandfonline.com

Several metabolic pathways contribute to the generation of these genotoxic metabolites. These include acyltransfer, deacetylation, and sulfate (B86663) conjugation. nih.gov Research has shown that this compound can be activated to a mutagenic form by enzymes such as rabbit liver acyltransferase and rat liver cytosol and microsomes. nih.gov

Deacetylation , the removal of the acetyl group, is a significant activation pathway. This process, catalyzed by enzymes like microsomal deacetylase, leads to the formation of N-hydroxyphenetidine. nih.gov N-hydroxyphenetidine is unstable and can be further oxidized to the highly reactive p-nitrosophenetole (B1219983). nih.gov Both N-hydroxyphenetidine and p-nitrosophenetole have been shown to cause dose-dependent DNA damage. nih.gov The inhibition of deacetylation has been observed to reduce the mutagenicity of this compound, highlighting the importance of this pathway. nih.govnih.gov

Sulfate conjugation is another crucial pathway for the bioactivation of this compound. nih.govuomus.edu.iq The resulting O-sulfate conjugate is unstable and can generate a chemically reactive electrophile, a nitrenium ion, which can covalently bind to proteins and nucleic acids. uomus.edu.iq This binding to transfer RNA (tRNA) has been demonstrated as a consequence of activation through sulfate conjugation. nih.gov

Acyltransfer also plays a role in the activation of this compound, leading to the formation of metabolites that can bind to nucleic acids. nih.gov This pathway has been shown to activate this compound to a mutagen in the Salmonella-Ames test. nih.gov

The ultimate reactive species, such as the nitrenium ion and p-nitrosophenetole, are strong electrophiles that can readily attack nucleophilic sites on DNA bases, leading to the formation of DNA adducts . nih.gov These adducts are lesions in the DNA that can disrupt its normal structure and function, potentially leading to mutations during DNA replication if not repaired. unimedizin-mainz.denih.gov The formation of DNA adducts is considered a primary mechanism by which this compound exerts its genotoxic and carcinogenic effects. nih.gov

Table 1: Key Reactive Metabolites of this compound and their Formation Pathways

| Reactive Metabolite | Formation Pathway(s) | Genotoxic Effect |

|---|---|---|

| N-hydroxyphenetidine | Deacetylation | Precursor to p-nitrosophenetole, causes DNA damage. nih.gov |

| p-Nitrosophenetole | Oxidation of N-hydroxyphenetidine | Binds to tRNA without enzymatic activation, causes DNA damage. nih.govnih.gov |

| Nitrenium ion | Decomposition of O-sulfate conjugate | Covalently binds to proteins and nucleic acids. uomus.edu.iq |

| N-acetylimidoquinone | Breakdown of this compound glucuronide | Postulated to covalently bind to protein. karger.com |

Role of Nitroxide Radicals in Biological Reactions (e.g., Ferrihaemoglobin Formation)

This compound can be oxidized to form a nitroxide radical, specifically the acetyl 4-ethoxyphenyl nitroxide. nih.gov This process is particularly relevant in red blood cells, where this compound interacts with oxyhemoglobin. nih.gov The oxidation of this compound by oxyhemoglobin leads to the formation of the nitroxide radical and subsequently ferrihemoglobin (methemoglobin). nih.gov

Nitroxide radicals are relatively stable free radicals that can participate in various biological reactions. whiterose.ac.ukmdpi.com They can undergo one-electron oxidation to form N-oxoammonium cations or one-electron reduction to form aminoxyl anions, which can then be protonated to hydroxylamines. whiterose.ac.ukresearchgate.net This redox cycling capability is central to their biological effects. nih.gov

The formation of ferrihemoglobin is a significant consequence of this compound metabolism in erythrocytes. nih.gov Ferrihemoglobin is an oxidized form of hemoglobin that is unable to bind and transport oxygen, and its excessive formation can lead to methemoglobinemia. The reaction involves the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺). nih.gov Studies have shown a direct relationship between the concentration of this compound, the formation of ferrihemoglobin, and the appearance of phenacetin (B1679774) and 4-nitrosophenetole, suggesting the nitroxide radical as a key intermediate. nih.gov

The acetyl 4-ethoxyphenyl nitroxide radical is unstable and can spontaneously yield phenacetin and 4-nitrosophenetole. nih.gov This implicates the nitroxide radical not only in the generation of ferrihemoglobin but also in the formation of other metabolites.

Beyond ferrihemoglobin formation, nitroxide radicals, in general, are known to be efficient scavengers of other free radicals, including protein-derived radicals. nih.gov They can react at near diffusion-controlled rates with other radicals, potentially acting as protective agents against oxidative damage. nih.gov However, in the context of this compound, the primary focus of its nitroxide radical is its role in mediating the oxidation of hemoglobin.

Table 2: Biological Reactions Involving this compound-Derived Nitroxide Radicals

| Reaction | Description | Key Intermediates/Products |

|---|---|---|

| Ferrihemoglobin Formation | Oxidation of hemoglobin by this compound in erythrocytes. nih.gov | Acetyl 4-ethoxyphenyl nitroxide, Ferrihemoglobin (Methemoglobin). nih.gov |

| Radical Decomposition | Spontaneous breakdown of the nitroxide radical. nih.gov | Phenacetin, 4-Nitrosophenetole. nih.gov |

| Redox Cycling | Interconversion between the nitroxide, oxoammonium cation, and hydroxylamine (B1172632) forms. whiterose.ac.ukresearchgate.net | N-oxoammonium cation, Aminoxyl anion/Hydroxylamine. whiterose.ac.ukresearchgate.net |

Structure-Activity Relationships in this compound Analogs and Derivatives (e.g., N-formyl analog)

The structure of this compound and its analogs significantly influences their biological activity, particularly their mutagenicity. nih.govcapes.gov.br Structure-activity relationship (SAR) studies help to understand how chemical modifications alter the genotoxic potential of these compounds. nih.govresearchgate.net

A key area of investigation has been the comparison of this compound (N-OH-AP) with its N-formyl analog, N-hydroxy-N-formyl-p-phenetidine (N-OH-FP). nih.gov Research has demonstrated that the N-formyl derivative is a much more potent mutagen than this compound in Salmonella typhimurium tester strains. nih.gov

A critical difference is that N-OH-FP acts as a direct-acting mutagen, meaning it does not require metabolic activation by liver enzymes to exert its mutagenic effect. nih.gov In contrast, this compound's mutagenicity is dependent on enzymatic activation. nih.gov This finding supports the hypothesis that enzymatic deacylation is a crucial activation step for the mutagenicity of arylhydroxamic acids. nih.gov The N-formyl group is more readily cleaved than the N-acetyl group, leading to a more rapid formation of the reactive hydroxylamine. capes.gov.br

The stability of these compounds has also been studied. Both this compound and its N-formyl analog were found to be chemically stable in phosphate (B84403) buffer across a pH range of 3-8, indicating that their differential mutagenicity is not due to differences in chemical stability under these conditions. nih.gov

These SAR studies underscore the importance of the N-acyl group in modulating the genotoxic potential of this compound derivatives. The ease of removal of the acyl group appears to be directly related to the compound's mutagenic potency, with the N-formyl analog representing a more "activated" form compared to the N-acetyl parent compound. nih.gov

Table 3: Comparison of this compound and its N-formyl Analog

| Feature | This compound (N-OH-AP) | N-hydroxy-N-formyl-p-phenetidine (N-OH-FP) |

|---|---|---|

| Mutagenicity | Weaker mutagen. nih.gov | Stronger mutagen. nih.gov |

| Requirement for Metabolic Activation | Requires enzymatic activation. nih.gov | Direct-acting mutagen. nih.gov |

| Hypothesized Activation Mechanism | Enzymatic deacetylation. nih.gov | More readily deacylated. nih.govcapes.gov.br |

| Chemical Stability (pH 3-8) | Stable. nih.gov | Stable. nih.gov |

Enzymatic Kinetics and Thermodynamics of this compound Metabolic Pathways

The metabolism of this compound is a complex process governed by the principles of enzyme kinetics and thermodynamics. nih.govnih.govnih.gov Understanding these aspects provides insight into the rates and favorability of the different metabolic pathways.

This compound is metabolized by various enzymes in the liver, including those in microsomal and cytosolic preparations. nih.govnih.gov In vitro studies with rat and rabbit liver preparations have shown that this compound is converted to phenacetin, 2- and 3-hydroxyphenacetin, and 4-acetamidophenol (acetaminophen). nih.gov However, the formation of phenacetin and the hydroxylated phenacetin derivatives did not proceed linearly with time, suggesting that these may not be solely enzymatic products or that the enzymes involved are rapidly inactivated. nih.gov

When administered to rats, this compound has a short half-life (t1/2) of approximately 14 minutes, indicating rapid metabolism and clearance. nih.gov The major metabolites found in the blood are phenacetin and acetaminophen (B1664979). nih.gov

The metabolism of this compound in isolated rat hepatocytes has been shown to be a saturable process. nih.gov As the concentration of this compound increases, the percentage of the compound that is metabolized decreases, indicating that the metabolic pathways can become overwhelmed. nih.gov

From a thermodynamic perspective, the metabolic pathways of the parent compound, phenacetin, have been studied using quantum chemical analysis. researchgate.net While not directly on this compound, these studies provide a framework for understanding the energetics. The N-hydroxylation of phenacetin itself is an energetically less favorable process compared to O-dealkylation, which forms acetaminophen. researchgate.net The activation barrier for N-hydroxylation is also higher than for O-dealkylation. researchgate.net This suggests that the initial formation of this compound from phenacetin is a less dominant pathway. researchgate.net

Table 4: Kinetic Parameters of this compound Metabolism

| Parameter | Value/Observation | Organism/System | Reference |

|---|---|---|---|

| Half-life (in vivo) | 14 minutes | Rat | nih.gov |

| Major Metabolites (in vivo) | Phenacetin, 4-acetamidophenol | Rat | nih.gov |

| Metabolism in Hepatocytes | Saturable process | Isolated Rat Hepatocytes | nih.gov |

| In Vitro Metabolites | Phenacetin, 2- and 3-hydroxyphenacetin, 4-acetamidophenol | Rat and Rabbit Liver Microsomes/Cytosol | nih.gov |

Q & A

Q. What are the primary metabolic pathways of N-hydroxyphenacetin, and how do they contribute to toxicity?

this compound is formed via N-hydroxylation of phenacetin, primarily catalyzed by cytochrome P450 enzymes. A key pathway involves sulfation by sulfotransferases, forming this compound-O-sulfate, which rearranges into a reactive nitrenium ion. This electrophilic metabolite covalently binds to proteins and DNA, driving hepatotoxicity and nephrotoxicity . Methodologically, studies use in vitro microsomal assays (e.g., liver microsomes + NADPH) and chromatographic techniques (HPLC/LC-MS) to isolate and quantify metabolites .

Q. Which enzymes are critical in this compound’s metabolic activation and detoxification?

- Activation : Cytochrome P450 isoforms (e.g., CYP1A2) mediate N-hydroxylation. Sulfotransferases (SULTs) further conjugate it to reactive intermediates.

- Detoxification : Glucuronidation by UGTs and reduction pathways (e.g., via mARC enzymes) are hypothesized but poorly characterized. Notably, mARC fails to reduce this compound due to steric hindrance from its phenyl group, which may explain persistent toxicity .

Experimental approaches include enzyme inhibition assays, recombinant enzyme systems, and genetic knockout models .

Q. How is this compound detected and quantified in biological samples?

Liquid chromatography (LC) coupled with UV detection (245 nm) or mass spectrometry is standard. For example, a mobile phase of 1% formic acid and 22.5% acetonitrile separates this compound (retention time: ~7.86 min) from phenacetin (~9.16 min) . Human studies quantify urinary thio-adducts (e.g., paracetamol-3-cysteine) as biomarkers of reactive metabolite exposure .

Advanced Research Questions

Q. How do interspecies differences in this compound metabolism impact toxicity studies?

Rats exhibit dose-dependent excretion of this compound (0.5% of dose at 10 mg/kg vs. marked increases at 500 mg/kg), while humans show limited excretion (~0.5%) even at therapeutic doses. Chronic high-dose rodent studies link it to hepatocellular carcinoma, but human carcinogenicity data remain inconclusive due to confounding factors (e.g., polypharmacy in analgesic abuse) . Methodological recommendations:

- Use humanized liver mouse models to bridge species gaps.

- Employ longitudinal biomarker tracking (e.g., DNA adducts via ³²P-postlabeling).

Q. What experimental evidence explains contradictions in this compound’s carcinogenic potential?

While IARC classifies this compound as a probable human carcinogen (Group 2B), human epidemiological studies show inconsistent associations with renal pelvic cancer. Key findings:

- Rodents : Clear dose-response in hepatocellular carcinoma induction .

- Humans : Renal toxicity is linked to phenacetin mixtures, but this compound-specific data are scarce. Analytical challenges include low metabolite stability and confounding by concurrent drugs (e.g., aspirin) .

Advanced approaches: Use in silico toxicogenomics to map reactive metabolite-protein interactions.

Q. Why does this compound resist reduction by mitochondrial amidoxime reducing component (mARC) enzymes?

Structural studies suggest steric hindrance from the phenyl group prevents mARC binding, unlike smaller hydroxamic acids. This lack of detoxification exacerbates toxicity. Validation strategies:

- Molecular docking simulations to analyze substrate-enzyme interactions.

- Site-directed mutagenesis of mARC active sites to assess steric tolerance .

Q. How do conjugation pathways (sulfation vs. glucuronidation) influence this compound’s bioactivation?

Sulfation dominates in bioactivation, generating electrophiles, while glucuronidation is a detoxification route. Experimental evidence:

- Sulfation : Correlates with hepatotoxicity in SULT1A1-overexpressing models.

- Glucuronidation : Reduces covalent binding to proteins by ~70% in UGT1A6-rich systems .

Methodological note: Use isoform-specific inhibitors (e.g., 2,6-dichloro-4-nitrophenol for SULTs) to dissect pathways.

Methodological Recommendations

- Toxicity Screening : Combine in vitro reactive metabolite trapping (e.g., glutathione adduct assays) with in vivo covalent binding studies.

- Analytical Workflows : Prioritize high-resolution LC-MS/MS for low-abundance metabolites .

- Carcinogenicity Models : Use transgenic rodents with humanized detoxification enzymes to improve translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.